1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea is a synthetic organic compound classified as an indole derivative. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural characteristics. The compound features a urea moiety linked to an ethyl-substituted indole ring, which contributes to its diverse biological activities and chemical reactivity.
The chemical is cataloged under the identifier 941951-32-2 and is available through various chemical suppliers, including Benchchem, which provides detailed information about its synthesis and applications in scientific research.
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea belongs to the class of urea derivatives, specifically those that incorporate indole rings. Indole derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea typically involves several key steps:
The reaction conditions typically involve refluxing in suitable solvents such as dichloromethane or toluene, followed by purification through column chromatography to isolate the desired product.
The molecular structure of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.
The InChI (International Chemical Identifier) for this compound is:
This data provides a standardized way to describe the chemical structure and composition of the compound.
1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure and enhancing its biological activity or chemical properties.
The mechanism of action for 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets within biological systems:
The compound interacts with various enzymes and receptors, modulating their activity. This modulation can lead to alterations in cellular pathways such as signal transduction and gene expression.
Research indicates that indole derivatives like this compound may inhibit viral replication and induce apoptosis in cancer cells, showcasing their potential therapeutic applications .
The physical properties of 1-ethyl-3-(1-ethyl-1H-indol-3-yl)urea include:
The chemical properties include stability under normal conditions but may react under specific circumstances (e.g., exposure to strong oxidizing agents). Its solubility profile varies depending on the solvent used; it is generally soluble in organic solvents like dichloromethane and ethanol .
The compound has several applications in scientific research:
The indole nucleus, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrrole ring, represents a privileged scaffold in medicinal chemistry due to its ubiquitous presence in biologically active molecules and natural products. Its structural versatility enables interactions with diverse biological targets through multiple binding modes, including π-π stacking, hydrogen bonding, and hydrophobic interactions . Indole derivatives exhibit broad pharmacological profiles, including anticancer, antimicrobial, antidiabetic, anti-inflammatory, and central nervous system (CNS) activities, as evidenced by clinically approved agents like sumatriptan (migraine), sunitinib (oncology), and indomethacin (inflammation) . The C3 position of indole is particularly reactive and amenable to functionalization, allowing for strategic derivatization to optimize target affinity and pharmacokinetic properties. This adaptability facilitates the design of molecules capable of modulating complex disease pathways, positioning indole as an indispensable structural motif in modern drug discovery campaigns targeting multifactorial diseases [8].
Table 1: Representative Indole-Based Drugs and Their Therapeutic Applications
Drug Name | Indole Substitution Pattern | Primary Therapeutic Use | Key Molecular Target |
---|---|---|---|
Sumatriptan | 5-HT₁ receptor agonist | Migraine treatment | Serotonin receptors |
Sunitinib | Multi-kinase inhibitor | Renal cell carcinoma | VEGF/PDGF receptors |
Indomethacin | COX inhibitor | Inflammation/pain | Cyclooxygenase enzymes |
Delavirdine | Non-nucleoside inhibitor | HIV-1 infection | Reverse transcriptase |
Yohimbine | Alkaloid derivative | Sexual dysfunction | α₂-Adrenergic receptors |
The urea functional group (−N−C(=O)−N−) serves as a critical pharmacophore in medicinal chemistry due to its distinctive hydrogen-bonding capacity and conformational flexibility. Urea derivatives can act as bioisosteres for amides, carbamates, and sulfonamides, enhancing metabolic stability while retaining or improving target affinity [9]. The urea moiety typically forms three-centered bidentate or tridentate hydrogen bonds with biological targets, enabling high-affinity interactions with enzymes, receptors, and protein-protein interaction interfaces. This capability is exemplified in kinase inhibitors (e.g., sorafenib) and Bcl-2 family protein inhibitors, where urea groups anchor ligands to key residues in binding pockets [9]. Additionally, the urea linkage’s conformational rigidity can restrict rotational freedom, improving selectivity and reducing off-target effects. In CNS drug design, urea-containing compounds often demonstrate favorable blood-brain barrier permeability due to balanced lipophilicity and hydrogen-bonding potential, making them valuable for neurological targets [8].
Table 2: Key Attributes of Urea Functionality in Bioactive Molecule Design
Attribute | Structural Basis | Impact on Drug Design |
---|---|---|
Hydrogen-Bonding Capacity | Dual H-bond donor sites (N-H) + H-bond acceptor (C=O) | Enhances binding affinity and specificity for target proteins |
Conformational Flexibility | Rotatable N-C bonds | Enables adaptation to binding site topography; optimizes pharmacophore alignment |
Bioisosteric Versatility | Isosteric with amide/carbamate | Improves metabolic stability and pharmacokinetic properties |
Polarity Modulation | Adjustable via N-alkyl/aryl substituents | Fine-tunes solubility, membrane permeability, and log P |
Rigidification Potential | Incorporation into cyclic scaffolds (e.g., imidazolidinones) | Reduces entropic penalty upon binding; enhances target selectivity |
The strategic hybridization of indole and urea functionalities capitalizes on complementary pharmacological properties, creating multifunctional ligands capable of engaging polypharmacological targets. Indole’s planar aromatic system provides a hydrophobic platform for van der Waals interactions and π-stacking within protein binding pockets, while the urea linker introduces directional hydrogen bonding and conformational adaptability [8] [10]. This synergy is exemplified in tacrine-indole hybrids developed for Alzheimer’s disease, where the indole moiety binds the peripheral anionic site (PAS) of acetylcholinesterase (AChE), inhibiting β-amyloid aggregation, while the urea-tethered tacrine unit blocks the catalytic active site (CAS), enhancing cholinesterase inhibition [8]. Similarly, in anticonvulsant research, indole-triazine-urea hybrids demonstrate dual modulation of voltage-gated sodium channels and GABAergic pathways, surpassing the activity of non-hybridized precursors [10]. The structural plasticity of these hybrids enables optimization of drug-like properties, including solubility, metabolic stability, and target engagement breadth, addressing limitations of monofunctional agents. This approach is particularly valuable for complex diseases like cancer and neurodegeneration, where multi-target interventions are increasingly recognized as essential for therapeutic efficacy [9].
Table 3: Synergistic Advantages of Indole-Urea Hybridization in Drug Design
Hybrid System | Indole Contribution | Urea Contribution | Therapeutic Outcome |
---|---|---|---|
Tacrine-Indole Hybrids | PAS binding → Aβ anti-aggregation | Linker optimization → Dual-site AChE inhibition | Enhanced cholinesterase inhibition & neuroprotection [8] |
Bcl-2/Mcl-1 Inhibitors | Hydrophobic pocket binding | H-bonding to Asp/Arg residues | Dual Bcl-2/Mcl-1 inhibition; apoptosis induction [9] |
Anticonvulsant Triazine-Indoles | Sodium channel blockade | GABA potentiation | Seizure protection in MES/scPTZ models [10] |
Antimicrobial Ureas | Membrane interaction via indole | H-bonding to bacterial enzymes | Broader spectrum of activity |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0